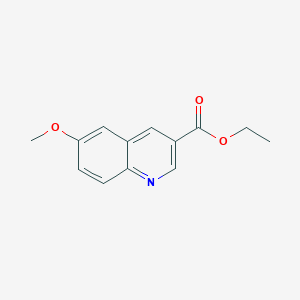

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Descripción general

Descripción

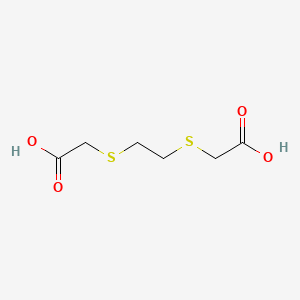

“7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” is an intermediate used in the synthetic preparation of Tolvaptan , a selective nonpeptide arginine vasopressin V2 receptor antagonist .

Synthesis Analysis

The synthesis of “7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” involves several steps :

- Reduction of 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal, and de-ketalation under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one .

Chemical Reactions Analysis

The chemical reactions involving “7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” are primarily related to its synthesis, as described above . It is also used as an intermediate in synthesizing Tolvaptan .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

- Scientific Field: Organic Chemistry .

- Application Summary: This compound is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes were not specified in the source .

Anti-Cancer Agents

- Scientific Field: Medicinal Chemistry .

- Application Summary: This compound is used in the design and synthesis of novel anti-cancer agents . A series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .

- Methods of Application: The antiproliferative activity of all the target compounds were evaluated against Hela, A549, HepG2, and MCF-7 cell lines using the MTT assay in vitro .

- Results or Outcomes: All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . The compounds 4a–4d bearing sulfonyl, substituted by electron donating group, showed moderate to significant antiproliferative activity .

Intermediate for Preparing Tolvaptan

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: This compound can be used as an intermediate for preparing a pitressin antagonist medicament Tolvaptan .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes were not specified in the source .

Therapeutic Applications of Benzodiazepines

- Scientific Field: Pharmacology .

- Application Summary: This compound is used in the therapeutic applications of benzodiazepines, which include anxiolytics, hypnotic, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes were not specified in the source .

Antiviral Agents

- Scientific Field: Medicinal Chemistry .

- Application Summary: This compound is used in the synthesis of antiviral agents . 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .

Antimicrobial Agents

- Scientific Field: Pharmaceutical Chemistry .

- Application Summary: Quinoline derivatives, which can be synthesized using this compound, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes were not specified in the source .

Treatment of Hyponatremia

- Scientific Field: Pharmacology .

- Application Summary: This compound can be used as an intermediate in the synthesis of Tolvaptan . Tolvaptan is a selective, competitive arginine vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes were not specified in the source .

Antidepressant Agents

- Scientific Field: Medicinal Chemistry .

- Application Summary: This compound is used in the synthesis of antidepressant agents . Indole derivatives, which can be synthesized using this compound, have been found to possess antidepressant activity .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The results or outcomes were not specified in the source .

Direcciones Futuras

The future directions for “7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione” are likely to be influenced by the ongoing research and development in the field of benzodiazepines and their derivatives . As an intermediate in the synthesis of Tolvaptan, its use may expand with the increased demand for Tolvaptan and related compounds .

Propiedades

IUPAC Name |

7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAONSMGNHXBMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317734 | |

| Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | |

CAS RN |

5177-39-9 | |

| Record name | 5177-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)

![2-({4-[Acetyl(methyl)amino]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1362513.png)

![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)